molecular formula C19H11ClN2O3S B2422709 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313670-68-7

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2422709
CAS No.: 313670-68-7
M. Wt: 382.82
InChI Key: JBMCBFJSRGUSEW-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H11ClN2O3S and its molecular weight is 382.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Compounds synthesized from N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide demonstrated significant antibacterial and antifungal activities. This was observed in a study where various derivatives of this compound were synthesized and evaluated for their antimicrobial potential. The structures of these compounds were confirmed through IR, NMR, and mass spectral analyses (Raval, Naik, & Desai, 2012).

Synthesis and Properties

  • The synthesis of 3-substituted chromen-2-ones, including derivatives of this compound, was explored. These compounds were generated through the condensation of salicylaldehyde with various CH acids. The properties and structures of these products, including their X-ray analysis, provided insights into their potential applications (Dyachenko et al., 2020).

Potential as Adenosine Receptor Ligands

  • New 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides were synthesized as potential ligands for human adenosine receptors. Chromones and thiazole-based compounds, due to their biological activities, have been identified as promising ligands for adenosine receptors, suggesting potential therapeutic applications (Cagide, Borges, Gomes, & Low, 2015).

Chemosensors for Cyanide Anions

  • Certain derivatives of this compound were synthesized and evaluated as chemosensors for cyanide anions. These compounds exhibited notable changes in color and fluorescence upon interaction with cyanide, demonstrating their potential as chemosensors (Wang et al., 2015).

Cytotoxic Activity

  • A series of thiazole derivatives bearing a coumarin nucleus, synthesized from this compound, demonstrated potent cytotoxic activity. This was particularly observed in specific cancer cell lines, indicating their potential use in cancer therapeutics (Gomha & Khalil, 2012).

In-vitro Cytotoxicity and Potential Anticancer Agents

  • Another study synthesized 4-aryl-4H-chromenes with a 2-arylthiazol-4-yl moiety and tested them for in-vitro cytotoxic activity. Some of these compounds showed significant potential as anticancer agents, with inhibitory activity against various cancer cell lines (Mahmoodi et al., 2010).

Biological Evaluation of Coumarin Derivatives

  • Innovative coumarin derivatives containing a thiazolidin-4-one ring were synthesized, including variants of this compound. These compounds underwent biological evaluations, demonstrating notable antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3S/c20-13-7-5-11(6-8-13)15-10-26-19(21-15)22-17(23)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMCBFJSRGUSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.